molecular formula C14H20N2O3 B3020695 1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea CAS No. 1251654-30-4

1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea

Cat. No. B3020695
CAS RN: 1251654-30-4
M. Wt: 264.325
InChI Key: OOJDDJRPOWBAKI-UHFFFAOYSA-N
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Description

The compound "1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea" is a urea derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and organic synthesis. Urea derivatives are often synthesized for their potential biological activities and can be structurally characterized using various analytical techniques.

Synthesis Analysis

The synthesis of urea derivatives can be achieved through several methods. One such method involves the Lossen rearrangement, as described in the synthesis of hydroxamic acids and ureas from carboxylic acids using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) . This method provides good yields without racemization under mild conditions and is compatible with common protecting groups. The process is environmentally friendly and cost-effective due to the recyclability of byproducts . Although the specific synthesis of "1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of urea derivatives can be elucidated using techniques such as NMR, MS, and single-crystal X-ray diffraction . For instance, the crystal structure of a related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was determined using single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group . Similarly, 1-cyclopentyl-3-(3-hydroxyphenyl)urea was characterized by NMR, FT-IR, MS, and single-crystal X-ray diffraction, and its structure was optimized using DFT . These techniques could be employed to analyze the molecular structure of "1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea".

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, including regioselective condensation and cyclization, as demonstrated by the synthesis of pyrimidine derivatives from ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates and urea . The flexibility of the urea moiety allows for the creation of compounds with different pharmacophoric units, which can be optimized for biological activity . The specific chemical reactions of "1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea" would depend on its functional groups and the conditions applied.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be inferred from their molecular structures. For example, the frontier molecular orbitals calculated for 1-cyclopentyl-3-(3-hydroxyphenyl)urea provide insights into its structural features and physicochemical properties . The antitumor activity of urea derivatives can be assessed using assays such as the MTT assay, as was done for 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea . The physical properties, such as solubility and stability, can be influenced by the substituents on the urea moiety and the overall molecular conformation.

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-2-19-12-6-4-3-5-11(12)16-13(18)15-9-14(10-17)7-8-14/h3-6,17H,2,7-10H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJDDJRPOWBAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea

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